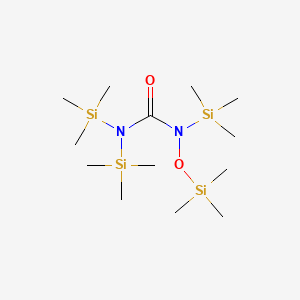
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is a chemical compound with the molecular formula C13H36N2O2Si4 and a molecular weight of 364.78 g/mol . This compound is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . These properties make the compound useful in various applications, particularly in organic synthesis and material science.
Vorbereitungsmethoden
The synthesis of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- typically involves the reaction of urea with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the trimethylsilyl groups can be hydrolyzed to form silanols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trimethylsilyl groups.
Common reagents used in these reactions include trimethylsilyl chloride, water, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- has a wide range of applications in scientific research:
Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is primarily based on the properties of the trimethylsilyl groups. These groups can protect reactive sites on molecules, thereby preventing unwanted side reactions. The compound can also act as a stabilizing agent for reactive intermediates, facilitating their use in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- include other trimethylsilyl derivatives such as:
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Bis(trimethylsilyl)acetamide: Commonly used in the derivatization of compounds for gas chromatography.
Tetramethylsilane: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy.
The uniqueness of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- lies in its combination of urea and multiple trimethylsilyl groups, which provide both stability and reactivity, making it a versatile reagent in various applications.
Eigenschaften
CAS-Nummer |
64521-18-2 |
|---|---|
Molekularformel |
C13H36N2O2Si4 |
Molekulargewicht |
364.78 g/mol |
IUPAC-Name |
1,1,3-tris(trimethylsilyl)-3-trimethylsilyloxyurea |
InChI |
InChI=1S/C13H36N2O2Si4/c1-18(2,3)14(17-21(10,11)12)13(16)15(19(4,5)6)20(7,8)9/h1-12H3 |
InChI-Schlüssel |
LMLBEVJWYBBWJM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(C(=O)N([Si](C)(C)C)[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















